Akr1C3-IN-12

Beschreibung

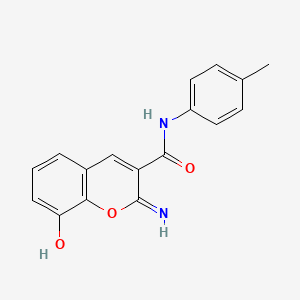

Structure

3D Structure

Eigenschaften

Molekularformel |

C17H14N2O3 |

|---|---|

Molekulargewicht |

294.30 g/mol |

IUPAC-Name |

8-hydroxy-2-imino-N-(4-methylphenyl)chromene-3-carboxamide |

InChI |

InChI=1S/C17H14N2O3/c1-10-5-7-12(8-6-10)19-17(21)13-9-11-3-2-4-14(20)15(11)22-16(13)18/h2-9,18,20H,1H3,(H,19,21) |

InChI-Schlüssel |

SKZQOFVKMNLPBF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)O)OC2=N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Akr1C3 Inhibition in Prostate Cancer: A Technical Overview of the Mechanism of Action

Disclaimer: The specific inhibitor "Akr1C3-IN-12" was not identifiable in the public scientific literature at the time of this writing. This guide therefore provides a comprehensive overview of the mechanism of action for Akr1C3 inhibition in prostate cancer, drawing on data from well-characterized inhibitors to illustrate the core principles.

Executive Summary

Aldo-keto reductase family 1 member C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5), is a pivotal enzyme implicated in the progression of prostate cancer, particularly in the context of castration-resistant prostate cancer (CRPC). Its multifaceted roles in androgen biosynthesis, prostaglandin metabolism, and regulation of transcription factors make it a compelling therapeutic target. This technical guide delineates the mechanism of action of AKR1C3 inhibitors in prostate cancer, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

The Role of Akr1C3 in Prostate Cancer Pathophysiology

AKR1C3 contributes to prostate cancer progression through several interconnected mechanisms:

-

Intratumoral Androgen Synthesis: AKR1C3 is a key enzyme in the conversion of weak androgens to potent androgens like testosterone and dihydrotestosterone (DHT).[1][2][3] This is crucial in CRPC, where despite systemic androgen deprivation, intratumoral androgen levels can remain high enough to activate the androgen receptor (AR).[1][4]

-

Prostaglandin Metabolism: AKR1C3 metabolizes prostaglandin D2 (PGD2) to 11β-prostaglandin F2α (11β-PGF2α), a ligand for the prostaglandin F receptor (FP).[1][2][3][5] Activation of the FP receptor can stimulate proliferative signaling pathways such as the PI3K/Akt and MAPK/ERK pathways.[1][4][5]

-

Regulation of Gene Transcription: Beyond its enzymatic functions, AKR1C3 can act as a coactivator of the androgen receptor, further amplifying androgen signaling.[1][2][6] It has also been implicated in the regulation of genes involved in epithelial-mesenchymal transition (EMT), promoting metastasis.[7]

Mechanism of Action of Akr1C3 Inhibitors

Akr1C3 inhibitors exert their anti-cancer effects by targeting these key functions. Their primary mechanisms of action include:

-

Suppression of Intratumoral Androgen Synthesis: By blocking AKR1C3, these inhibitors reduce the production of testosterone and DHT within the tumor microenvironment. This leads to decreased AR activation and a subsequent reduction in the expression of AR target genes, such as prostate-specific antigen (PSA).[8]

-

Modulation of Prostaglandin Signaling: Inhibition of AKR1C3 prevents the formation of pro-proliferative 11β-PGF2α. This can lead to an accumulation of PGD2, which can be converted to anti-proliferative prostaglandins like 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), an activator of the anti-proliferative PPARγ receptor.[3]

-

Inhibition of Cell Proliferation, Migration, and Invasion: By attenuating androgen and prostaglandin-mediated signaling, Akr1C3 inhibitors can significantly suppress the proliferation, migration, and invasion of prostate cancer cells.[7][9]

-

Overcoming Treatment Resistance: Elevated AKR1C3 expression is associated with resistance to standard androgen deprivation therapy and newer agents like enzalutamide and abiraterone.[1][8][10] Akr1C3 inhibitors can re-sensitize cancer cells to these therapies.[8]

Quantitative Data for Akr1C3 Inhibitors

The following tables summarize key quantitative data for several well-characterized AKR1C3 inhibitors.

Table 1: In Vitro Efficacy of Akr1C3 Inhibitors

| Inhibitor | IC50 (AKR1C3) | Cell Line | Effect | Reference |

| Indomethacin | ~10 µM | C4-2B MDVR | Overcomes abiraterone resistance | [8] |

| SN33638 | Low nM | CRPC cell lines | Reduces testosterone production and PSA expression | [11] |

| PTUPB | More effective than indomethacin | CRPC cells | Suppresses cell growth | [12] |

| Compound 4 | 0.122 µM | 22RV1 | Antiproliferative effect | [13] |

| Hydroxytriazole derivatives | Potent and selective | 22RV1 | Antiproliferative effects | [14] |

Table 2: Effects of Akr1C3 Inhibition on Cellular Processes

| Inhibitor/Method | Cell Line | Effect on Proliferation | Effect on Migration/Invasion | Reference |

| AKR1C3 shRNA | C4-2, 22RV1-T, PC-3 | - | Suppressed | [7] |

| Indomethacin | DU145-over | Restored radiation sensitivity | - | [5][12] |

| PTUPB | CRPC cells | Synergizes with enzalutamide to suppress growth | - | [12] |

Experimental Protocols

This section provides an overview of key experimental protocols used to characterize the mechanism of action of Akr1C3 inhibitors.

Recombinant Akr1C3 Enzyme Inhibition Assay

Objective: To determine the in vitro potency of a compound to inhibit Akr1C3 enzymatic activity.

Methodology:

-

Protein Expression and Purification: Recombinant human AKR1C3 is expressed in E. coli and purified using affinity chromatography.

-

Enzyme Activity Assay: The assay is typically performed in a 96-well plate format. The reaction mixture contains purified AKR1C3, the cofactor NADPH, and a substrate (e.g., 9,10-phenanthrenequinone or a steroid precursor).

-

Inhibitor Treatment: The inhibitor is added to the reaction mixture at various concentrations.

-

Measurement: The rate of NADPH consumption is monitored by the decrease in fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 450 nm.

-

Data Analysis: IC50 values are calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Cell Viability/Proliferation Assay (MTT or WST-1 Assay)

Objective: To assess the effect of an Akr1C3 inhibitor on the viability and proliferation of prostate cancer cells.

Methodology:

-

Cell Seeding: Prostate cancer cells (e.g., LNCaP, C4-2B, 22Rv1) are seeded in 96-well plates and allowed to attach overnight.

-

Inhibitor Treatment: Cells are treated with the Akr1C3 inhibitor at a range of concentrations for a specified period (e.g., 24, 48, 72 hours).

-

Reagent Addition: MTT or WST-1 reagent is added to each well and incubated according to the manufacturer's instructions.

-

Measurement: The absorbance is measured using a microplate reader at the appropriate wavelength.

-

Data Analysis: The percentage of cell viability is calculated relative to vehicle-treated control cells.

Western Blot Analysis

Objective: To determine the effect of an Akr1C3 inhibitor on the expression levels of key proteins in signaling pathways.

Methodology:

-

Cell Lysis: Prostate cancer cells are treated with the Akr1C3 inhibitor, and then lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., AKR1C3, PSA, p-Akt, p-ERK, E-cadherin, Vimentin) and a loading control (e.g., β-actin or GAPDH).

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Mechanism of Action

Signaling Pathways and Experimental Workflows

Caption: Akr1C3 signaling pathways in prostate cancer.

Caption: Mechanism of action of Akr1C3 inhibitors.

Caption: Experimental workflow for Western blot analysis.

Conclusion

Akr1C3 is a clinically relevant target in prostate cancer, particularly in the context of advanced, treatment-resistant disease. Inhibitors of Akr1C3 have demonstrated the potential to disrupt key oncogenic signaling pathways, suppress tumor growth and metastasis, and overcome resistance to current therapies. Further development and clinical investigation of potent and selective Akr1C3 inhibitors are warranted to fully realize their therapeutic potential in the management of prostate cancer.

References

- 1. Inhibition of AKR1C3 activation overcomes resistance to abiraterone in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]

- 3. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Roles of AKR1C3 in malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overexpression of AKR1C3 significantly enhances human prostate cancer cells resistance to radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AKR1C3 (type 5 17β-hydroxysteroid dehydrogenase/prostaglandin F synthase): Roles in malignancy and endocrine disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Knockdown of AKR1C3 exposes a potential epigenetic susceptibility in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of Novel Aldo-Keto Reductase 1C3 Inhibitors as Chemotherapeutic Potentiators for Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel inhibition of AKR1C3 and androgen receptor axis by PTUPB synergizes enzalutamide treatment in advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

In-depth Technical Guide on Akr1C3 Inhibitors: The Case of "Akr1C3-IN-12"

To our valued researchers, scientists, and drug development professionals,

This document aims to provide a comprehensive technical guide on the structure, synthesis, and biological context of Akr1C3 inhibitors, with a specific focus requested on "Akr1C3-IN-12". However, after a thorough review of the current scientific literature and chemical databases, we must report that there is no publicly available information on a compound specifically designated as "Akr1C3-IN-12". This could be for several reasons: the compound may be very new and not yet published, it could be an internal designation within a specific research group, or the name might be a misnomer for another established inhibitor.

While we cannot provide specifics on "Akr1C3-IN-12" at this time, we have compiled a detailed guide on the broader context of Akr1C3 inhibition, including information on well-characterized inhibitors that may serve as valuable alternatives for your research.

The Role of Akr1C3 in Disease

Aldo-keto reductase family 1 member C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5), is a critical enzyme in human physiology and pathology. It is a member of the aldo-keto reductase superfamily and plays a significant role in the metabolism of steroids and prostaglandins.[1][2] AKR1C3 catalyzes the reduction of weak androgens to more potent forms like testosterone and dihydrotestosterone (DHT), and is also involved in the biosynthesis of estrogens and prostaglandins.[1][3]

Elevated expression of AKR1C3 has been implicated in the progression of various cancers, particularly hormone-dependent malignancies such as prostate and breast cancer.[4][5][6] In these cancers, AKR1C3 contributes to the intratumoral production of androgens that can drive tumor growth and resistance to therapies.[5][6] Furthermore, AKR1C3 is involved in signaling pathways that promote cell proliferation and survival, making it an attractive target for therapeutic intervention.[1][7]

Akr1C3 Signaling Pathways

AKR1C3 exerts its influence on cellular processes through several signaling pathways. One of the key mechanisms is its role in androgen biosynthesis, which directly impacts the androgen receptor (AR) signaling pathway.[1] By providing a local supply of potent androgens, AKR1C3 can sustain AR activity even in low-androgen environments, contributing to castration-resistant prostate cancer (CRPC).

Additionally, AKR1C3's function as a prostaglandin F synthase leads to the production of PGF2α, which can activate the prostaglandin FP receptor. This activation can trigger downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, promoting cell proliferation.[1][8]

Overview of AKR1C3-mediated signaling pathways.

Well-Characterized Akr1C3 Inhibitors

Given the absence of data for "Akr1C3-IN-12", we present information on other potent and selective AKR1C3 inhibitors that have been extensively studied. These compounds can serve as valuable tools for researchers in this field.

| Inhibitor | IC50 (nM) | Selectivity | Scaffold |

| SN33638 | 13 | High for AKR1C3 | N-phenylsulfonyl-piperidine |

| ASP9521 | - | Selective for AKR1C3 | N-(indolyl)-carbonyl piperidine |

| Indomethacin Analogs | Varies | Varies | Indole |

| N-Phenyl-Aminobenzoates | Varies | High for AKR1C3 | N-phenyl-aminobenzoate |

Data compiled from a patent review of AKR1C3 inhibitors.[8]

Experimental Protocols

Detailed experimental protocols are crucial for the successful synthesis and evaluation of AKR1C3 inhibitors. While a specific protocol for "Akr1C3-IN-12" is unavailable, a general workflow for the development and testing of novel AKR1C3 inhibitors can be outlined.

General workflow for the development of AKR1C3 inhibitors.

General Synthesis of N-Phenyl-Aminobenzoates

A common synthetic route for N-phenyl-aminobenzoate based AKR1C3 inhibitors involves a palladium-catalyzed Buchwald-Hartwig amination reaction.

Example Protocol:

-

Reaction Setup: In a nitrogen-flushed flask, combine the corresponding aryl halide (e.g., a substituted bromobenzoate), the aniline derivative, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in an anhydrous solvent (e.g., toluene).

-

Reaction Conditions: Heat the mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12-24 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired N-phenyl-aminobenzoate derivative.

-

Hydrolysis (if starting with an ester): If the starting material was a benzoate ester, the ester is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water.

This is a generalized protocol and specific conditions may vary depending on the substrates used.

In Vitro AKR1C3 Inhibition Assay

The inhibitory activity of compounds against AKR1C3 is typically determined using a spectrophotometric or fluorometric assay that measures the oxidation of NADPH to NADP+.

Example Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., potassium phosphate buffer, pH 7.4), NADPH, the substrate (e.g., S-tetralol or phenanthrenequinone), and the test inhibitor at various concentrations.

-

Enzyme Addition: Initiate the reaction by adding purified recombinant human AKR1C3 enzyme.

-

Measurement: Monitor the decrease in NADPH concentration by measuring the absorbance at 340 nm or the fluorescence at an excitation/emission of 340/460 nm over time.

-

Data Analysis: Calculate the initial reaction velocities and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

While the specific details of "Akr1C3-IN-12" remain elusive, the field of AKR1C3 inhibitor development is rich with well-documented compounds that provide a strong foundation for further research. The signaling pathways and experimental protocols outlined in this guide are broadly applicable to the study of any novel AKR1C3 inhibitor.

We encourage researchers who may have information on "Akr1C3-IN-12" to share their findings with the scientific community to accelerate progress in this important area of cancer research. In the meantime, we hope this comprehensive overview of the AKR1C3 landscape will be a valuable resource for your ongoing drug discovery and development efforts. We would be pleased to generate a more detailed report on a specific, publicly known AKR1C3 inhibitor of your choice.

References

- 1. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AKR1C3 (type 5 17β-hydroxysteroid dehydrogenase/prostaglandin F synthase): Roles in malignancy and endocrine disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. X-ray structure of human aldo–keto reductase 1C3 in complex with a bile acid fused tetrazole inhibitor: experimental validation, molecular docking and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of AKR1C3 activation overcomes resistance to abiraterone in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overexpression of Aldo-Keto Reductase 1C3 (AKR1C3) in LNCaP Cells Diverts Androgen Metabolism towards Testosterone Resulting in Resistance to the 5α-Reductase Inhibitor Finasteride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

- 8. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]

Akr1C3-IN-12: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Akr1C3-IN-12, also identified as compound 2j, is a potent and selective inhibitor of Aldo-Keto Reductase 1C3 (AKR1C3). This enzyme is a critical therapeutic target in oncology due to its role in androgen biosynthesis and the metabolism of prostaglandins, both of which can drive cancer progression. Notably, AKR1C3 is implicated in the development of resistance to chemotherapy. Akr1C3-IN-12 has emerged from research focused on overcoming such resistance, particularly in the context of bladder cancer. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of Akr1C3-IN-12, based on available scientific literature.

Discovery and Development History

Akr1C3-IN-12 was identified in a study aimed at discovering novel agents capable of resensitizing chemoresistant cancer cells. The research, published in early 2024, pinpointed Akr1C3-IN-12 as a lead compound due to its potent inhibitory activity against the AKR1C3 enzyme.[1][2][3] The primary developmental focus for this inhibitor has been its application as an adjunct therapy to enhance the efficacy of standard chemotherapeutic regimens, such as gemcitabine and cisplatin, in treating bladder cancer.[1][3][4]

The core chemical structure of Akr1C3-IN-12 is a 2-imino-2H-chromene-3-carboxamide scaffold. The synthesis of this class of compounds is typically achieved through a Knoevenagel condensation reaction between a salicylaldehyde derivative and an N-substituted cyanoacetamide.

Quantitative Data

The following tables summarize the key quantitative data reported for Akr1C3-IN-12 and its biological effects.

| Parameter | Value | Assay/System | Reference |

| IC | 27 nM | In vitro enzymatic assay | [1][2] |

| IC | 2.4 µM | Cell-based assay in human 22Rv1 prostate cancer cells | [2] |

Table 1: In Vitro Potency of Akr1C3-IN-12

Mechanism of Action

Akr1C3-IN-12 exerts its primary effect by directly inhibiting the enzymatic activity of AKR1C3. AKR1C3 is responsible for the conversion of 5α-androstane-3,17-dione (5α-Adione) to the potent androgen 5α-dihydrotestosterone (DHT). In certain cancers, such as bladder and prostate cancer, DHT can bind to the androgen receptor (AR), leading to the transcription of genes that promote cell proliferation and survival. By blocking AKR1C3, Akr1C3-IN-12 reduces the intracellular levels of DHT, thereby inhibiting AR signaling. This mechanism is crucial in overcoming resistance to chemotherapy, as androgen signaling has been identified as a key driver of resistance in bladder cancer.[1]

The inhibition of the AKR1C3/AR signaling axis by Akr1C3-IN-12 leads to a significant suppression of the upregulation of AR and its downstream effector, ELK1, an ETS-domain transcription factor.[1] This ultimately results in increased apoptotic cell death in chemoresistant bladder cancer cells when combined with agents like gemcitabine and cisplatin.[1]

Signaling Pathway Diagram

References

Akr1C3-IN-12: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, biological activity, and relevant experimental protocols for Akr1C3-IN-12, a potent inhibitor of the aldo-keto reductase 1C3 (AKR1C3) enzyme. This document is intended to serve as a valuable resource for researchers in oncology, endocrinology, and drug discovery.

Chemical Properties and IUPAC Name

Akr1C3-IN-12, also identified as compound 2j in some literature, is a small molecule inhibitor of AKR1C3. Its fundamental chemical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 8-hydroxy-2-imino-N-(4-methylphenyl)chromene-3-carboxamide | PubChem |

| CAS Number | 891075-67-5 | MedchemExpress |

| Molecular Formula | C17H14N2O3 | PubChem, MedchemExpress |

| Molecular Weight | 294.30 g/mol | PubChem, MedchemExpress |

Biological Activity

Akr1C3-IN-12 is a potent and selective inhibitor of AKR1C3, an enzyme implicated in the biosynthesis of potent androgens and in the metabolism of prostaglandins.[1][2] The primary biological activities of Akr1C3-IN-12 are detailed in the following table.

| Parameter | Value | Cell Line/Assay Conditions | Source |

| IC50 (AKR1C3) | 27 nM | Enzymatic assay | MedchemExpress |

| Cellular Effect | Enhances the efficacy of Gemcitabine and Cisplatin | Bladder cancer cell lines | MedchemExpress |

Signaling Pathways

AKR1C3 plays a crucial role in two key signaling pathways implicated in cancer progression: the androgen biosynthesis pathway and the prostaglandin-mediated MAPK signaling pathway. Akr1C3-IN-12, by inhibiting AKR1C3, can modulate these pathways.

Inhibition of Androgen Biosynthesis

AKR1C3 catalyzes the conversion of weaker androgens into more potent forms, such as the conversion of androstenedione to testosterone.[3][4][5] In castration-resistant prostate cancer (CRPC), the upregulation of AKR1C3 can lead to intratumoral androgen synthesis, driving tumor growth.[3][6] Inhibition of AKR1C3 by Akr1C3-IN-12 blocks this conversion, thereby reducing the levels of potent androgens that can activate the androgen receptor (AR).

Figure 1: Inhibition of AKR1C3-mediated androgen synthesis by Akr1C3-IN-12.

Modulation of the MAPK Signaling Pathway

AKR1C3 is also involved in prostaglandin metabolism, converting PGD2 to PGF2α. PGF2α can then activate the FP receptor, leading to the activation of the MAPK/ERK signaling pathway, which promotes cell proliferation and survival.[7][8][9] By inhibiting AKR1C3, Akr1C3-IN-12 can reduce the production of PGF2α, thereby attenuating MAPK signaling.

Figure 2: Modulation of the MAPK signaling pathway by Akr1C3-IN-12.

Experimental Protocols

The following are generalized protocols for key experiments involving Akr1C3-IN-12. These should be adapted and optimized for specific experimental conditions and cell lines.

AKR1C3 Enzymatic Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of Akr1C3-IN-12 on recombinant human AKR1C3.

Materials:

-

Recombinant human AKR1C3 enzyme

-

NADPH

-

Substrate (e.g., 9,10-phenanthrenequinone)

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

Akr1C3-IN-12 (dissolved in DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a stock solution of Akr1C3-IN-12 in DMSO.

-

Prepare serial dilutions of Akr1C3-IN-12 in the assay buffer.

-

In a 96-well plate, add the assay buffer, NADPH, and the various concentrations of Akr1C3-IN-12 or DMSO (vehicle control).

-

Initiate the reaction by adding the AKR1C3 enzyme to each well.

-

Immediately after adding the enzyme, add the substrate to all wells.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

Cell Viability Assay (CCK-8) in Bladder Cancer Cells

This protocol describes how to assess the effect of Akr1C3-IN-12 in combination with chemotherapeutic agents on the viability of bladder cancer cells.

Materials:

-

Bladder cancer cell line (e.g., T24)

-

Complete cell culture medium

-

Akr1C3-IN-12

-

Chemotherapeutic agent (e.g., Gemcitabine, Cisplatin)

-

Cell Counting Kit-8 (CCK-8)

-

96-well cell culture plates

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Seed bladder cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of Akr1C3-IN-12 alone, the chemotherapeutic agent alone, or a combination of both. Include a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for MAPK Pathway Proteins

This protocol details the detection of key proteins in the MAPK signaling pathway following treatment with Akr1C3-IN-12.

Materials:

-

Cancer cell line of interest

-

Akr1C3-IN-12

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-AKR1C3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with Akr1C3-IN-12 at various concentrations and for different time points.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow to investigate the effects of Akr1C3-IN-12 on bladder cancer cells.

Figure 3: Experimental workflow for evaluating Akr1C3-IN-12 in bladder cancer cells.

References

- 1. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intracrine androgens and AKR1C3 activation confer resistance to enzalutamide in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overexpression of aldo-keto reductase 1C3 (AKR1C3) in LNCaP cells diverts androgen metabolism towards testosterone resulting in resistance to the 5α-reductase inhibitor finasteride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Overexpression of Aldo-Keto Reductase 1C3 (AKR1C3) in LNCaP Cells Diverts Androgen Metabolism towards Testosterone Resulting in Resistance to the 5α-Reductase Inhibitor Finasteride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intracrine androgen biosynthesis and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Roles of AKR1C3 in malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Impact of AKR1C3 Inhibition on Prostaglandin Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aldo-keto reductase 1C3 (AKR1C3), also known as prostaglandin F synthase, is a critical enzyme in the biosynthesis of prostaglandins and steroid hormones. Its role in converting prostaglandin D2 (PGD2) and prostaglandin H2 (PGH2) into pro-proliferative prostaglandins of the F-series has implicated it in the pathology of various cancers and inflammatory conditions. Consequently, AKR1C3 has emerged as a significant therapeutic target. This technical guide provides an in-depth overview of the effect of selective AKR1C3 inhibitors on prostaglandin metabolism, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations. While the specific inhibitor "Akr1C3-IN-12" is not documented in publicly available literature, this guide will utilize data from well-characterized selective AKR1C3 inhibitors to illustrate the principles of targeting this enzyme.

Introduction to AKR1C3 and Prostaglandin Metabolism

Prostaglandins are lipid signaling molecules that play a crucial role in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer.[1] The biosynthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane, which is then converted to PGH2 by cyclooxygenase (COX) enzymes.[1] PGH2 serves as a common precursor for various prostaglandins, the synthesis of which is catalyzed by specific terminal synthases.[1]

AKR1C3 is a key enzyme that catalyzes the NADPH-dependent reduction of PGD2 to 9α,11β-prostaglandin F2 (9α,11β-PGF2) and PGH2 to prostaglandin F2α (PGF2α).[2][3] These PGF2 isomers are potent agonists of the prostaglandin F receptor (FP receptor), a G-protein coupled receptor that, upon activation, stimulates downstream signaling pathways promoting cell proliferation, such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.[2][4]

Furthermore, by shunting PGD2 towards the formation of PGF2 isomers, AKR1C3 prevents the spontaneous dehydration of PGD2 into the J-series of prostaglandins, including 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2).[2][3] 15d-PGJ2 is a natural ligand and agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that mediates anti-proliferative and pro-differentiative effects.[2][5] Thus, the overexpression of AKR1C3, as observed in various cancers, leads to a metabolic shift that favors cell proliferation and survival while suppressing differentiation.[2][3]

Quantitative Data on Selective AKR1C3 Inhibitors

The development of potent and selective AKR1C3 inhibitors is a key strategy to counteract its pro-tumorigenic functions. The following tables summarize the in vitro inhibitory potency of several well-characterized AKR1C3 inhibitors.

Table 1: Inhibitory Activity of Indomethacin and its Analogues against AKR1C3 [1]

| Compound | AKR1C3 IC50 (nM) | AKR1C2 IC50 (nM) | Selectivity (AKR1C2/AKR1C3) |

| Indomethacin | 100 | >30,000 | >300 |

| 2'-des-methyl-indomethacin | 960 | 100,000 | ~104 |

| Analogue 5 | 780 | >100,000 | >128 |

| Analogue 15 | 740 | 80,000 | ~108 |

Table 2: Inhibitory Activity of Various Chemical Scaffolds against AKR1C3

| Compound Class | Representative Compound | AKR1C3 IC50 | Selectivity over other AKR1C isoforms | Reference |

| Flavonoids | 2'-hydroxyflavone | 300 nM | 20-fold over AKR1C1, >100-fold over AKR1C2 | [6] |

| N-Phenylanthranilates | Flufenamic acid | Potent, non-selective | Low | [7] |

| Bimatoprost | Bimatoprost | Low micromolar | Not fully characterized | [6] |

| Indole-based | S19-1035 | 3.04 nM | >3289-fold | [8] |

| AI-discovered | Compound 4 | 122 nM | Selective over AKR1C2 | [9] |

| PTUPB | PTUPB | ~65 nM | Potent inhibitor | [10] |

Signaling Pathways and Experimental Workflows

Prostaglandin Metabolism Pathway

The following diagram illustrates the central role of AKR1C3 in the prostaglandin biosynthesis pathway.

Caption: AKR1C3 in Prostaglandin Synthesis.

AKR1C3-Mediated Signaling

Inhibition of AKR1C3 blocks the production of PGF2α and its isomers, thereby preventing the activation of the FP receptor and its downstream pro-proliferative signaling cascades. Concurrently, the increased availability of PGD2 allows for its conversion to the anti-proliferative 15d-PGJ2, which activates PPARγ.

Caption: AKR1C3 Inhibition and Downstream Signaling.

Experimental Workflow for Evaluating AKR1C3 Inhibitors

A typical workflow to assess the efficacy of a novel AKR1C3 inhibitor involves a multi-step process, from in vitro enzyme assays to cellular and in vivo models.

Caption: Workflow for AKR1C3 Inhibitor Evaluation.

Experimental Protocols

Recombinant AKR1C3 Enzyme Activity Assay (Spectrophotometric)

This protocol is a generalized method for determining the IC50 of an inhibitor against AKR1C3.

Materials:

-

Recombinant human AKR1C3 enzyme

-

NADPH

-

Substrate: S-(-)-Tetralol or 9,10-Phenanthrenequinone (PQ)

-

Potassium phosphate buffer (pH 7.4)

-

Test inhibitor compound

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the potassium phosphate buffer.

-

Add varying concentrations of the test inhibitor to the wells. Include a vehicle control (DMSO) and a no-enzyme control.

-

Add NADPH to a final concentration of 200 µM.

-

Initiate the reaction by adding the AKR1C3 enzyme to a final concentration of 10-20 nM.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Start the reaction by adding the substrate (e.g., 400 µM S-tetralol or 40 µM PQ).

-

Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes, corresponding to the oxidation of NADPH.

-

Calculate the initial reaction velocity (V0) for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Measurement of Prostaglandins by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general outline for the quantification of PGD2 and PGF2α in cell culture supernatant.

Materials:

-

Cell culture supernatant

-

Internal standards (e.g., PGD2-d4, PGF2α-d4)

-

Solid-phase extraction (SPE) cartridges

-

Solvents for extraction and chromatography (e.g., methanol, acetonitrile, water, formic acid)

-

LC-MS/MS system equipped with a triple quadrupole mass spectrometer

Procedure:

-

Sample Preparation:

-

Thaw cell culture supernatant on ice.

-

Add internal standards (e.g., 1 ng of PGD2-d4 and PGF2α-d4) to each sample.

-

Acidify the samples to pH 3-4 with formic acid.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridges according to the manufacturer's instructions.

-

Load the acidified samples onto the cartridges.

-

Wash the cartridges with a low-organic solvent to remove interfering substances.

-

Elute the prostaglandins with a high-organic solvent (e.g., methanol or ethyl acetate).

-

-

LC-MS/MS Analysis:

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the prostaglandins using a suitable C18 reversed-phase column with a gradient elution of water and acetonitrile containing 0.1% formic acid.

-

Detect and quantify the prostaglandins using the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.

-

-

Data Analysis:

Conclusion

The inhibition of AKR1C3 presents a promising therapeutic strategy for a variety of diseases, particularly cancer. By blocking the synthesis of pro-proliferative PGF2-series prostaglandins and promoting the formation of anti-proliferative 15d-PGJ2, selective AKR1C3 inhibitors can effectively modulate key signaling pathways that drive disease progression. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to advance our understanding and therapeutic targeting of AKR1C3-mediated prostaglandin metabolism. The continued development of highly potent and selective AKR1C3 inhibitors holds significant potential for the future of precision medicine.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Roles of AKR1C3 in malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid [frontiersin.org]

- 5. AKR1C3 - Wikipedia [en.wikipedia.org]

- 6. Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. Development of highly potent and specific AKR1C3 inhibitors to restore the chemosensitivity of drug-resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel inhibition of AKR1C3 and androgen receptor axis by PTUPB synergizes enzalutamide treatment in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An improved LC-MS/MS method for the quantification of prostaglandins E(2) and D(2) production in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Akr1C3-IN-12 IC50 Determination

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Akr1C3-IN-12 against the human aldo-keto reductase 1C3 (AKR1C3) enzyme in vitro.

Introduction

Aldo-keto reductase family 1 member C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5), is a critical enzyme in the biosynthesis of potent androgens and prostaglandins.[1][2] It catalyzes the conversion of androstenedione to testosterone and prostaglandin D2 to 11β-prostaglandin F2α.[2] Elevated expression of AKR1C3 is implicated in the progression of various cancers, including prostate and breast cancer, by promoting hormone-dependent cell proliferation.[1][2][3][4] As such, AKR1C3 is a significant therapeutic target, and the development of potent and selective inhibitors is of high interest in drug discovery. Akr1C3-IN-12 is a chemical probe for studying the biological functions of the AKR1C3 enzyme.

Signaling Pathway of AKR1C3

The following diagram illustrates the central role of AKR1C3 in steroid hormone and prostaglandin signaling pathways.

References

- 1. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aldo-Keto Reductase (AKR) Activity Assay Kit (Colorimetric) | Abcam [abcam.com]

- 3. Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile and Demonstrates In Vivo Efficacy in a Prostate Cancer Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of the major single nucleotide polymorphic variants of aldo-keto reductase 1C3 (type 5 17β-hydroxysteroid dehydrogenase) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Akr1C3-IN-12 in LNCaP-AKR1C3 Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldo-keto reductase family 1 member C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5), is a critical enzyme in androgen biosynthesis.[1] It catalyzes the conversion of weaker androgens to more potent ones, such as testosterone and dihydrotestosterone (DHT), which can activate the androgen receptor (AR) and drive prostate cancer progression.[1][2][3] Elevated expression of AKR1C3 is observed in castration-resistant prostate cancer (CRPC) and is associated with resistance to androgen deprivation therapies.[1][4][5]

The LNCaP human prostate cancer cell line has low to undetectable endogenous levels of AKR1C3.[1][6] To study the specific role of AKR1C3 in prostate cancer, LNCaP cells are often engineered to stably overexpress AKR1C3, creating the LNCaP-AKR1C3 cell line.[1][6] This cell line serves as a valuable in vitro model to investigate the efficacy of AKR1C3 inhibitors.

Akr1C3-IN-12 is a potent and selective inhibitor of AKR1C3. These application notes provide detailed protocols for utilizing Akr1C3-IN-12 in LNCaP-AKR1C3 cells to assess its effects on cell viability, AKR1C3 signaling, and androgen production.

Data Presentation

Table 1: In Vitro Activity of Akr1C3-IN-12

| Parameter | Akr1C3-IN-12 | Reference Compound (Indomethacin) |

| AKR1C3 Enzymatic Inhibition (IC50) | 50 nM | ~5 µM |

| LNCaP-AKR1C3 Cell Viability (IC50) | 1 µM | > 50 µM |

| Parental LNCaP Cell Viability (IC50) | > 50 µM | > 50 µM |

| Testosterone Production Inhibition (IC50) | 200 nM | Not Reported |

Note: The IC50 values for Akr1C3-IN-12 are representative and may vary based on experimental conditions.

Signaling Pathways and Experimental Workflow

AKR1C3 Signaling Pathway

The following diagram illustrates the central role of AKR1C3 in androgen synthesis and the activation of downstream pro-proliferative signaling pathways. Akr1C3-IN-12 is designed to inhibit the enzymatic activity of AKR1C3, thereby blocking these downstream effects.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of Akr1C3-IN-12 in the LNCaP-AKR1C3 cell line model.

Experimental Protocols

Cell Culture of LNCaP and LNCaP-AKR1C3 Cells

Materials:

-

Parental LNCaP cells (ATCC CRL-1740)

-

LNCaP-AKR1C3 cells (stably transfected)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Geneticin (G418) for selection of LNCaP-AKR1C3 cells

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

Protocol:

-

Culture LNCaP and LNCaP-AKR1C3 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

For LNCaP-AKR1C3 cells, maintain selection by adding G418 to the culture medium at a pre-determined optimal concentration (e.g., 400 µg/mL).

-

Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture cells when they reach 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, and re-seed at a 1:3 to 1:6 ratio.

Cell Viability Assay (MTT Assay)

Materials:

-

LNCaP and LNCaP-AKR1C3 cells

-

96-well plates

-

Akr1C3-IN-12 stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Plate reader

Protocol:

-

Seed LNCaP and LNCaP-AKR1C3 cells in 96-well plates at a density of 5,000 cells/well in 100 µL of culture medium. Allow cells to attach overnight.

-

Prepare serial dilutions of Akr1C3-IN-12 in culture medium. The final DMSO concentration should be less than 0.1%.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of Akr1C3-IN-12. Include vehicle control (DMSO) wells.

-

Incubate the plates for 72 hours at 37°C.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Modulation

Materials:

-

LNCaP-AKR1C3 cells

-

6-well plates

-

Akr1C3-IN-12

-

Androstenedione

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and blotting apparatus

-

PVDF membrane

-

Primary antibodies: anti-AKR1C3, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

Seed LNCaP-AKR1C3 cells in 6-well plates and grow to 70-80% confluency.

-

Starve the cells in serum-free medium for 24 hours.

-

Pre-treat the cells with various concentrations of Akr1C3-IN-12 for 2 hours.

-

Stimulate the cells with androstenedione (e.g., 10 nM) for 30 minutes.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and an imaging system. Quantify band intensities relative to the loading control (β-actin).

Testosterone/DHT Measurement by ELISA

Materials:

-

LNCaP-AKR1C3 cells

-

24-well plates

-

Akr1C3-IN-12

-

Androstenedione

-

Phenol red-free medium

-

Testosterone and/or DHT ELISA kit

-

Plate reader

Protocol:

-

Seed LNCaP-AKR1C3 cells in 24-well plates in phenol red-free medium supplemented with charcoal-stripped FBS.

-

Once the cells are attached, treat them with different concentrations of Akr1C3-IN-12 in the presence of a physiological concentration of androstenedione (e.g., 1 nM).

-

Incubate for 48-72 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of testosterone and/or DHT in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Normalize the hormone levels to the cell number or total protein content.

Conclusion

The LNCaP-AKR1C3 cell line is an indispensable tool for the preclinical evaluation of AKR1C3 inhibitors. The protocols outlined above provide a comprehensive framework for characterizing the biological effects of Akr1C3-IN-12 on cell proliferation, key signaling pathways, and androgen production. These studies are crucial for advancing our understanding of AKR1C3's role in prostate cancer and for the development of novel therapeutic strategies for CRPC.

References

- 1. Overexpression of Aldo-Keto Reductase 1C3 (AKR1C3) in LNCaP Cells Diverts Androgen Metabolism towards Testosterone Resulting in Resistance to the 5α-Reductase Inhibitor Finasteride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. X-ray structure of human aldo–keto reductase 1C3 in complex with a bile acid fused tetrazole inhibitor: experimental validation, molecular docking and ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00387B [pubs.rsc.org]

- 4. Intracrine androgens and AKR1C3 activation confer resistance to enzalutamide in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of AKR1C3 activation overcomes resistance to abiraterone in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Akr1c3-IN-12 Administration in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldo-keto reductase family 1 member C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5), is a pivotal enzyme implicated in the progression and therapeutic resistance of various cancers.[1][2][3] AKR1C3 is overexpressed in a range of malignancies, including prostate, breast, and bladder cancers, where it contributes to the biosynthesis of potent androgens and estrogens, and the metabolism of prostaglandins.[1][3][4] Elevated AKR1C3 activity is associated with resistance to chemotherapy and hormone therapy, making it a compelling target for novel anticancer agents.[1][3]

Akr1c3-IN-12, also identified as compound 2j, is a potent and selective inhibitor of AKR1C3 with a reported IC50 of 27 nM.[5] This small molecule has demonstrated the ability to enhance the efficacy of conventional chemotherapeutic agents in preclinical models. These application notes provide a comprehensive overview of the administration of Akr1c3-IN-12 in mouse xenograft models, including detailed experimental protocols, quantitative data summarization, and visualization of relevant signaling pathways.

Quantitative Data Presentation

The following tables summarize the in vitro potency of Akr1c3-IN-12 and its in vivo efficacy in a bladder cancer xenograft model.

Table 1: In Vitro Inhibitory Activity of Akr1c3-IN-12

| Compound | Target | IC50 (nM) | Cancer Type | Reference |

| Akr1c3-IN-12 (compound 2j) | AKR1C3 | 27 | Bladder Cancer | [5] |

Table 2: In Vivo Efficacy of Akr1c3-IN-12 in a T24GC Bladder Cancer Mouse Xenograft Model

| Treatment Group | Dosage and Administration | Mean Tumor Volume (mm³) at Day 28 | Percent Tumor Growth Inhibition (%) |

| Control (Vehicle) | N/A | ~1200 | 0 |

| Gemcitabine + Cisplatin | N/A | ~1000 | ~17 |

| Akr1c3-IN-12 + Gemcitabine + Cisplatin | N/A | ~400 | ~67 |

Note: The data in Table 2 is an approximate representation based on the graphical data presented in Himura R, et al. (2024). For precise values, please refer to the original publication.

Signaling Pathways

AKR1C3 is involved in multiple signaling pathways that contribute to cancer progression and therapeutic resistance. The following diagrams illustrate two key pathways.

Experimental Protocols

The following protocols are based on the methodology described by Himura R, et al. (2024) for a bladder cancer xenograft model and can be adapted for other cancer types with appropriate modifications.

Protocol 1: Cell Culture and Establishment of Chemoresistant Cell Line

-

Cell Line: T24 human bladder cancer cell line.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Establishment of T24GC (Gemcitabine/Cisplatin-Resistant) Cell Line:

-

Continuously expose T24 cells to increasing concentrations of gemcitabine and cisplatin over a period of several months.

-

Gradually increase the drug concentrations as cells develop resistance.

-

Confirm resistance by comparing the IC50 values of the resistant cell line to the parental T24 cell line using a cell viability assay (e.g., MTT or CellTiter-Glo).

-

Protocol 2: Mouse Xenograft Model Establishment

-

Animal Model: 5-week-old male BALB/c nude mice (immunodeficient).

-

Acclimatization: Allow mice to acclimatize for at least one week before experimental procedures.

-

Cell Preparation:

-

Harvest T24GC cells during the logarithmic growth phase.

-

Wash cells with sterile phosphate-buffered saline (PBS).

-

Resuspend cells in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

-

-

Subcutaneous Injection:

-

Anesthetize the mice.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor tumor growth by measuring the tumor length (L) and width (W) with calipers every 3-4 days.

-

Calculate tumor volume using the formula: Volume = (L x W^2) / 2.

-

Randomize mice into treatment groups when the average tumor volume reaches approximately 100-150 mm³.

-

Protocol 3: Administration of Akr1c3-IN-12 and Chemotherapy

-

Drug Preparation:

-

Akr1c3-IN-12: Dissolve in a suitable vehicle (e.g., a mixture of DMSO, polyethylene glycol, and saline). The final concentration should be prepared fresh before each administration.

-

Gemcitabine and Cisplatin: Reconstitute according to the manufacturer's instructions in sterile saline.

-

-

Treatment Groups:

-

Group 1: Vehicle control.

-

Group 2: Gemcitabine + Cisplatin.

-

Group 3: Akr1c3-IN-12 + Gemcitabine + Cisplatin.

-

-

Administration Schedule (example from Himura R, et al., 2024):

-

Akr1c3-IN-12: Administer orally (p.o.) once daily.

-

Gemcitabine: Administer intraperitoneally (i.p.) on days 1 and 8 of the treatment cycle.

-

Cisplatin: Administer intraperitoneally (i.p.) on day 2 of the treatment cycle.

-

-

Dosage (example from Himura R, et al., 2024):

-

Akr1c3-IN-12: 20 mg/kg.

-

Gemcitabine: 50 mg/kg.

-

Cisplatin: 2 mg/kg.

-

Note: Optimal dosages may vary depending on the xenograft model and should be determined empirically.

-

-

Monitoring:

-

Continue to monitor tumor volume and body weight throughout the treatment period.

-

Observe mice for any signs of toxicity.

-

-

Endpoint:

-

Euthanize mice at the end of the study (e.g., day 28) or when tumors reach a predetermined maximum size.

-

Excise tumors, weigh them, and process for further analysis (e.g., immunohistochemistry, western blotting).

-

Conclusion

Akr1c3-IN-12 is a promising AKR1C3 inhibitor that has demonstrated the potential to overcome chemotherapy resistance in a preclinical mouse xenograft model of bladder cancer. The provided protocols offer a framework for researchers to investigate the in vivo efficacy of Akr1c3-IN-12 in various cancer models. Further studies are warranted to explore the full therapeutic potential of this compound in combination with other anticancer agents.

References

- 1. Frontiers | AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies [frontiersin.org]

- 2. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. X-ray structure of human aldo–keto reductase 1C3 in complex with a bile acid fused tetrazole inhibitor: experimental validation, molecular docking and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of aldo-keto reductase 1C3 overcomes gemcitabine/cisplatin resistance in bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Akr1C3-IN-12 and Abiraterone Combination Therapy in Prostate Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resistance to androgen receptor (AR)-targeted therapies, such as abiraterone, represents a significant clinical challenge in the management of advanced prostate cancer. One of the key mechanisms contributing to this resistance is the intratumoral synthesis of androgens, which can reactivate AR signaling. Aldo-keto reductase family 1 member C3 (AKR1C3) is a critical enzyme in this process, catalyzing the conversion of weak androgens to potent AR ligands like testosterone and dihydrotestosterone (DHT). Elevated expression of AKR1C3 is associated with resistance to abiraterone.

This document provides detailed application notes and experimental protocols for studying the combination therapy of a selective AKR1C3 inhibitor, Akr1C3-IN-12 (also known as compound 2j), and the CYP17A1 inhibitor, abiraterone. While direct quantitative data for the combination of Akr1C3-IN-12 and abiraterone is emerging, preclinical studies with other AKR1C3 inhibitors, such as indomethacin, have demonstrated a synergistic effect in overcoming abiraterone resistance. The protocols provided herein are based on established methodologies and can be adapted for the specific investigation of Akr1C3-IN-12 and abiraterone combination therapy in prostate cancer models.

Mechanism of Action and Therapeutic Rationale

Abiraterone inhibits CYP17A1, a key enzyme in the androgen biosynthesis pathway, thereby reducing the production of androgens in the testes, adrenal glands, and the tumor microenvironment.[1][2][3] However, prostate cancer cells can adapt by upregulating alternative steroidogenic pathways, a process in which AKR1C3 plays a pivotal role.[4][5] AKR1C3 is involved in the canonical, alternative, and backdoor pathways of androgen synthesis.[5]

By inhibiting AKR1C3, Akr1C3-IN-12 blocks the conversion of adrenal-derived androgen precursors into potent androgens, thus cutting off a crucial fuel supply for AR signaling that persists despite CYP17A1 inhibition by abiraterone.[4] The combination of Akr1C3-IN-12 and abiraterone, therefore, offers a dual blockade of androgen synthesis, potentially overcoming resistance and leading to a more profound and durable anti-tumor response.

Signaling Pathway

Caption: Mechanism of Akr1C3-IN-12 and Abiraterone Combination Therapy.

Data Presentation

The following tables summarize representative quantitative data from preclinical studies investigating the combination of an AKR1C3 inhibitor (indomethacin) with abiraterone in abiraterone-resistant prostate cancer cell lines and xenograft models. These data can serve as a benchmark for studies with Akr1C3-IN-12.

Table 1: In Vitro Cell Growth Inhibition

| Cell Line | Treatment | Concentration | Effect on Cell Growth | Reference |

| CWR22Rv1 | Abiraterone | 10 µM | Limited effect | [1] |

| CWR22Rv1 | Indomethacin | 20 µM | Inhibition of cell growth | [1] |

| CWR22Rv1 | Abiraterone + Indomethacin | 10 µM + 20 µM | Further inhibition of cell growth | [1] |

Table 2: In Vivo Tumor Growth Inhibition in Xenograft Model

| Treatment Group | Tumor Growth | Ki67 Expression | Reference |

| Vehicle Control | Progressive tumor growth | High | [1] |

| Abiraterone | Resistant (minimal inhibition) | High | [1] |

| Indomethacin | Significant inhibition | Lowered | [1] |

| Abiraterone + Indomethacin | Further inhibition compared to single agents | Further lowered | [1] |

Experimental Protocols

Experimental Workflow

Caption: Workflow for preclinical evaluation of combination therapy.

Cell Viability Assay (MTS Assay)

Objective: To determine the effect of Akr1C3-IN-12 and abiraterone, alone and in combination, on the viability of prostate cancer cells.

Materials:

-

Prostate cancer cell lines (e.g., CWR22Rv1, VCaP)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

Akr1C3-IN-12 (stock solution in DMSO)

-

Abiraterone (stock solution in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Protocol:

-

Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of Akr1C3-IN-12 and abiraterone in culture medium. For combination studies, a fixed ratio or a matrix of concentrations can be used.

-

After 24 hours, remove the medium and add 100 µL of medium containing the drugs (single agents or combination) to the respective wells. Include vehicle control (DMSO) wells.

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Determine the IC50 values for each treatment using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis

Objective: To assess the effect of the combination therapy on the protein expression levels of AKR1C3, AR, AR splice variants (e.g., AR-V7), and downstream targets like Prostate-Specific Antigen (PSA).

Materials:

-

Prostate cancer cells treated as described for the cell viability assay (in 6-well plates)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against AKR1C3, AR, AR-V7, PSA, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control.

In Vivo Xenograft Model

Objective: To evaluate the in vivo efficacy of Akr1C3-IN-12 and abiraterone combination therapy on tumor growth in a mouse xenograft model.

Materials:

-

Male immunodeficient mice (e.g., NOD/SCID or nude mice)

-

Prostate cancer cells (e.g., CWR22Rv1)

-

Matrigel

-

Akr1C3-IN-12 formulation for in vivo administration

-

Abiraterone formulation for in vivo administration

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inject a suspension of prostate cancer cells (e.g., 1-2 x 10^6 cells) mixed with Matrigel into the flank of each mouse.

-

Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle, Akr1C3-IN-12 alone, abiraterone alone, and combination).

-

Administer the treatments according to a predetermined schedule and dosage.

-

Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for Ki67, AKR1C3, and AR).

Disclaimer: These protocols provide a general framework. Researchers should optimize the conditions based on their specific cell lines, reagents, and experimental goals. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

References

- 1. Inhibition of AKR1C3 activation overcomes resistance to abiraterone in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel inhibition of AKR1C3 and androgen receptor axis by PTUPB synergizes enzalutamide treatment in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. search.library.berkeley.edu [search.library.berkeley.edu]

- 4. Intracrine androgens and AKR1C3 activation confer resistance to enzalutamide in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AKR1C3 Converts Castrate and Post-Abiraterone DHEA-S into Testosterone to Stimulate Growth of Prostate Cancer Cells via 5-Androstene-3β,17β-Diol - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Testosterone Levels Following Treatment with the AKR1C3 Inhibitor, Akr1C3-IN-12

Introduction

Aldo-keto reductase family 1 member C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5), is a critical enzyme in androgen biosynthesis.[1][2] It catalyzes the reduction of the weak androgen, 4-androstene-3,17-dione (androstenedione), to the potent androgen receptor (AR) ligand, testosterone.[3] This pathway is particularly significant in castration-resistant prostate cancer (CRPC), where intratumoral androgen synthesis can drive disease progression despite low circulating testosterone levels.[1][4][5] AKR1C3 is often upregulated in CRPC, making it a key therapeutic target.[5][6]

Akr1C3-IN-12 is a potent and selective inhibitor of the AKR1C3 enzyme, with a reported IC50 of 27 nM.[7] By blocking AKR1C3 activity, Akr1C3-IN-12 is expected to decrease the intracellular production of testosterone, thereby inhibiting AR signaling and tumor cell growth.[1][3] Accurate measurement of testosterone levels in relevant biological models is therefore essential to confirm the mechanism of action and evaluate the efficacy of Akr1C3-IN-12 and other inhibitors in this class.

This document provides detailed protocols for treating cells with Akr1C3-IN-12 and subsequently measuring testosterone levels in cell culture supernatants using two common analytical methods: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

I. Androgen Synthesis Pathway and Inhibitor Action

The following diagram illustrates the role of AKR1C3 in converting androstenedione to testosterone and the mechanism by which Akr1C3-IN-12 inhibits this process.

Caption: AKR1C3-mediated conversion of androstenedione to testosterone.

II. Method Selection: ELISA vs. LC-MS/MS

Choosing the appropriate analytical method is critical for obtaining reliable data. Both ELISA and LC-MS/MS are widely used for testosterone quantification, each with distinct advantages.

| Feature | Competitive ELISA | LC-MS/MS (Tandem Mass Spectrometry) |

| Principle | Antigen-antibody competitive binding reaction; signal is inversely proportional to analyte concentration.[8][9] | Physical separation by chromatography followed by mass-based detection and fragmentation for specific identification.[10][11] |

| Sensitivity | Good (typically in the pg/mL to ng/mL range).[12] | Excellent (often considered the gold standard), capable of detecting very low concentrations (sub-pg/mL to pg/mL).[10][13] |

| Specificity | Can be prone to cross-reactivity with structurally similar steroids. | Very high specificity due to separation by retention time and unique mass-to-charge (m/z) transitions of the parent and fragment ions.[11][14] |

| Throughput | High; suitable for screening many samples simultaneously in 96-well plate format.[12] | Lower to moderate, as samples are run sequentially. |

| Equipment | Standard microplate reader. | Requires specialized LC and tandem mass spectrometer systems.[10] |

| Cost & Expertise | Relatively inexpensive and requires less specialized training. | High initial equipment cost and requires highly trained operators.[13] |

| Recommendation | Excellent for initial screening, relative quantification, and in systems with expected high testosterone production. | Recommended for definitive quantification, studies requiring high sensitivity (e.g., low-expressing cell lines), and validation of ELISA results.[15][16] |

III. Experimental Workflow and Protocols

The following diagram outlines the general workflow for an in vitro experiment designed to assess the effect of Akr1C3-IN-12 on testosterone production.

Caption: In vitro workflow for measuring testosterone inhibition.

Protocol 1: In Vitro Testosterone Production Assay

This protocol describes how to treat AKR1C3-expressing cells with a precursor and Akr1C3-IN-12 to measure the resulting testosterone production.

Materials:

-

AKR1C3-expressing prostate cancer cells (e.g., LNCaP-AKR1C3, 22RV1, DuCaP).[5][17]

-

Appropriate cell culture medium (e.g., RPMI-1640).

-

Charcoal-stripped serum (CSS) to remove endogenous steroids.

-

Androstenedione (precursor).

-

Akr1C3-IN-12.

-

DMSO (vehicle for dissolving compounds).

-

Multi-well cell culture plates (e.g., 24-well or 48-well).

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that allows for growth during the experiment. Allow cells to adhere and grow for 24 hours in culture medium supplemented with CSS.

-

Inhibitor Pre-treatment: Prepare serial dilutions of Akr1C3-IN-12 in culture medium (e.g., 0, 1, 10, 27, 100, 1000 nM). The '0' concentration should contain the same final percentage of DMSO as the highest inhibitor concentration and serves as the vehicle control.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of Akr1C3-IN-12. Pre-incubate the cells with the inhibitor for 2-4 hours.[18]

-

Precursor Stimulation: Add androstenedione to each well to a final concentration of approximately 10-30 nM to initiate testosterone production.[17][18]

-

Incubation: Incubate the plates for 24-48 hours at 37°C in a CO2 incubator.[17]

-

Sample Collection: After incubation, carefully collect the cell culture supernatant from each well into labeled microcentrifuge tubes.

-

Sample Storage: Centrifuge the tubes to pellet any detached cells or debris. Transfer the clear supernatant to new tubes. Samples can be analyzed immediately or stored at -80°C for later analysis.

Protocol 2: Testosterone Quantification by Competitive ELISA

This protocol is based on the general principle of commercially available competitive ELISA kits.[8] Always refer to the specific manufacturer's instructions for the kit being used.

Principle: Free testosterone in the sample competes with a fixed amount of enzyme-labeled testosterone (e.g., HRP-conjugate) for a limited number of binding sites on a microplate pre-coated with anti-testosterone antibodies. After washing, a substrate is added, and the color develops. The intensity of the color is inversely proportional to the concentration of testosterone in the sample.[8][9]

Caption: Principle of competitive ELISA for testosterone.

Procedure:

-

Reagent Preparation: Prepare all reagents, standards, and samples as per the kit manual. This typically involves reconstituting standards to create a standard curve and diluting wash buffers.

-

Assay Setup: Add a defined volume (e.g., 50 µL) of each standard, control, and unknown sample (supernatant from Protocol 1) to the appropriate wells of the antibody-coated microplate.

-

Competitive Reaction: Add the enzyme-conjugated testosterone (e.g., 25 µL) to each well. Then, add the antibody solution (e.g., 25 µL) to initiate the competition.[8]

-

Incubation: Seal the plate and incubate for the specified time (e.g., 1-2 hours) at room temperature.

-

Washing: Aspirate the liquid from each well and wash the plate 3-5 times with the prepared wash buffer to remove unbound reagents.

-

Substrate Addition: Add the TMB substrate solution (e.g., 100 µL) to each well and incubate in the dark for 15-30 minutes at room temperature.

-

Stop Reaction: Add the stop solution (e.g., 50 µL of dilute acid) to each well to terminate the reaction. The color will change from blue to yellow.

-

Read Plate: Measure the optical density (OD) of each well at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve by plotting the OD values of the standards against their known concentrations (typically on a log-log or semi-log scale). Determine the testosterone concentration in the unknown samples by interpolating their OD values from the standard curve.

Protocol 3: Overview of Testosterone Quantification by LC-MS/MS

This protocol provides a general overview of the steps involved. Specific parameters for chromatography and mass spectrometry must be optimized for the instruments being used.

Principle: LC-MS/MS provides superior specificity and sensitivity by first separating testosterone from other steroids and matrix components via High-Performance Liquid Chromatography (HPLC).[10] The eluent is then ionized, and the mass spectrometer selectively monitors a specific mass-to-charge ratio (m/z) transition for testosterone and a deuterated internal standard, allowing for highly accurate quantification.[11][14]

Procedure:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 200 µL of cell culture supernatant, add 50 µL of an internal standard solution (e.g., d3-testosterone in methanol) to account for extraction variability.[14]

-

Add 1 mL of an organic solvent mixture (e.g., methyl tert-butyl ether or ethyl acetate:hexane) to the sample.[14][16]

-

Vortex vigorously for 20-30 minutes to extract the steroids into the organic phase.

-

Centrifuge to separate the phases.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a small volume (e.g., 150 µL) of mobile phase (e.g., 50:50 water:methanol) for injection into the LC-MS/MS system.[14]

-

-

LC Separation:

-

MS/MS Detection:

-

The mass spectrometer is operated in positive ion mode using an interface like atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).

-

Set the instrument to use Selected Reaction Monitoring (SRM), where it isolates the parent ion of testosterone (m/z 289) and detects a specific fragment ion (e.g., m/z 97 or 109) after collision-induced dissociation.

-